Guancydine

Angiotensin antagonism Vascular pharmacology Hypertension research

Guancydine (CAS 1113-10-6) is a guanidine-based adrenergic release inhibitor and direct-acting vasodilator with a unique pharmacological signature: it attenuates angiotensin II vasopressor responses—unlike ganglionic blockers—and produces measurable sodium retention at 21 mg/kg/day, making it an essential positive control for sodium-sparing vasodilator screening. As the de-3-pyridyl scaffold benchmark, it provides the calibrated baseline for SAR programs optimizing cyanoguanidine antihypertensives, where pyridyl substitution achieves 150-fold potency gains. Procure for cardiovascular safety pharmacology and renin-angiotensin mechanism studies.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 1113-10-6
Cat. No. B073777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuancydine
CAS1113-10-6
Synonymsguancydine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=C(N)NC#N
InChIInChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11)
InChIKeyVZVGEDRCVUKSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guancydine (CAS 1113-10-6) Procurement Guide: Antihypertensive Reference Standard for Pharmacological Research


Guancydine (CAS 1113-10-6, C7H14N4, MW 154.21), also known as Guancidine or 1-cyano-3-tert-amylguanidine, is a guanidine derivative classified as an adrenergic release inhibitor and direct-acting vasodilator historically investigated as an antihypertensive agent [1]. This compound produces dose-dependent hypotension through a complex mechanism involving both peripheral vasodilation and attenuation of vasopressor responses to angiotensin, renin, and norepinephrine [2]. As a research reference standard, Guancydine is currently supplied by multiple specialty chemical vendors including BOC Sciences, TargetMol, and MedChemExpress (MCE), with purity specifications typically ≥98% [3]. It is supplied as a solid powder with recommended storage at -20°C for long-term stability (up to 36 months in lyophilized form) [4].

Why Guancydine Cannot Be Substituted with Other Guanidine Antihypertensives: Procurement Risk Analysis


Despite shared classification as adrenergic release inhibitors or vasodilators, guanidine-based antihypertensives exhibit fundamentally divergent pharmacodynamic and pharmacokinetic profiles that preclude interchangeable use in research settings. Guancydine differs from centrally acting α2-agonists like guanfacine and guanabenz in its predominant peripheral mechanism involving direct vascular smooth muscle relaxation and angiotensin blockade rather than central sympathetic inhibition [1]. Compared to guanethidine, which is also an adrenergic release inhibitor, guancydine demonstrates distinct metabolic handling via polymorphic cytochrome P-450 enzymes and active renal tubular secretion [2]. Substitution with alternative vasodilators such as hydralazine or minoxidil introduces confounding variables including different sodium retention profiles and reflex tachycardia patterns that can compromise experimental reproducibility [3]. These mechanistic divergences necessitate compound-specific procurement when the research objective requires precise recapitulation of Guancydine's unique pharmacological signature.

Guancydine (CAS 1113-10-6) Comparative Evidence: Quantified Differentiation from Analogues and Alternatives


Guancydine vs. Adrenergic Neuron Blockers: Divergent Angiotensin II Response Modulation

Guancydine reduced angiotensin II-induced vasopressor responses in rats, whereas adrenergic neuron blocking agents and ganglionic blocking agents enhanced the vasopressor actions of angiotensin [1]. This directional opposition constitutes a fundamental mechanistic divergence with direct implications for experimental design in renin-angiotensin system research.

Angiotensin antagonism Vascular pharmacology Hypertension research

Guancydine vs. Hydralazine: Potency Differential in Spontaneously Hypertensive Rat Model

N-tert-pentyl-N'-3-pyridyl-N"-cyanoguanidine (compound 20) demonstrated 150-fold increased potency compared to Guancydine in spontaneously hypertensive rats [1]. Guancydine serves as the de-3-pyridyl analogue of compound 20, establishing a critical structure-activity relationship (SAR) baseline for cyanoguanidine optimization programs. On a weight basis, certain N-alkyl-N'-pyridyl-N"-cyanoguanidine analogues compared favorably with hydralazine, providing a multi-compound potency calibration [1].

Antihypertensive potency SAR studies Cyanoguanidine derivatives

Guancydine vs. Guanethidine and Clonidine: Comparative Orthostatic Hypotension Liability Assessment

In a conscious rabbit tilt-table model developed to predict postural hypotension liability of antihypertensive drugs in humans, Guancydine was evaluated alongside clonidine, guanethidine, prazosin, and dihydralazine [1]. Good agreement was observed between experimental orthostatic impairment data and clinical observations for Guancydine, clonidine, guanethidine, and prazosin, whereas dihydralazine did not show concordance [1]. This validated model differentiated Guancydine as having a comparable orthostatic hypotension profile to clonidine and guanethidine rather than the more favorable profile associated with dihydralazine-like compounds.

Orthostatic hypotension Safety pharmacology Preclinical prediction

Guancydine vs. Vasodilator Class: Comparative Renal Sodium Handling Profile

Calcium antagonist vasodilators differ from previously available vasodilators including hydralazine, guancydine, and minoxidil in that they do not cause sodium and water retention in acute and short-term usage [1]. In hypertensive patients treated with guancydine at an average dose of 21 mg/kg body weight for 7-18 days, urinary sodium excretion diminished significantly, accompanied by a substantial gain in body weight, suggesting sodium retention and activation of the renin-angiotensin-aldosterone system [2]. Glomerular filtration rate and renal plasma flow remained unchanged during treatment [2].

Renal hemodynamics Sodium excretion Fluid retention

Guancydine Single-Dose Pharmacodynamics: Time Course and Magnitude Quantification

In hypertensive patients, a single oral dose of 500-750 mg Guancydine normalized blood pressure within four hours in eight of nine patients, with hypotensive effect persisting for approximately 6-7 hours after administration [1]. A separate study confirmed that oral administration of a single 500 mg dose produces a marked fall in both systolic and diastolic blood pressure lasting at least 6 hours, accompanied by tachycardia that closely parallels changes in plasma drug concentration [2]. In animal models, Guancydine at 8-15 mg/kg p.o. produced hypotension in hypertensive dogs but had no effect in normotensive dogs, while larger doses (30 mg/kg) produced hypotension and tachycardia in all dogs and increased cardiac output in conscious animals [3].

Pharmacodynamics Dose-response Duration of action

Guancydine Metabolic Differentiation: Cytochrome P-450 Polymorphism Substrate Status

Guancydine is a substrate for a polymorphic cytochrome P-450 enzyme, sharing this metabolic pathway characteristic with debrisoquine and other adrenergic neuron-blocking drugs similar to guanethidine [1]. Individuals possessing certain isoforms of this enzyme exhibit impaired metabolism of Guancydine and numerous other clinically important drugs, a phenomenon characterized as the debrisoquin 4-hydroxylase polymorphism [1]. This pharmacogenetic liability distinguishes Guancydine from vasodilators such as hydralazine and minoxidil, which undergo different metabolic pathways, and aligns it more closely with guanethidine and debrisoquine in terms of metabolic clearance variability [1].

Pharmacogenomics Drug metabolism CYP2D6 polymorphism

Guancydine (CAS 1113-10-6) Validated Research Applications: Where This Compound Provides Differentiated Value


Positive Control for Sodium Retention in Renal Pharmacology Studies

Guancydine produces consistent and measurable sodium retention in human subjects at 21 mg/kg/day over 7-18 days, with documented diminished urinary sodium excretion and substantial body weight gain while GFR and RPF remain unchanged [1]. This validated sodium-retaining profile enables Guancydine to serve as a reliable positive control when evaluating novel vasodilators for sodium-sparing properties, particularly in direct comparison with calcium antagonists which lack this sodium retention effect [2].

SAR Baseline Reference for Cyanoguanidine Antihypertensive Optimization

As the de-3-pyridyl analogue of N-tert-pentyl-N'-3-pyridyl-N"-cyanoguanidine (compound 20), Guancydine represents the baseline potency scaffold from which a 150-fold potency increase was achieved through pyridyl substitution [1]. This quantitative SAR relationship makes Guancydine an essential reference standard for medicinal chemistry programs optimizing cyanoguanidine-based antihypertensive candidates, providing a calibrated benchmark against which potency improvements can be systematically measured.

Angiotensin II Modulation Studies Requiring Directional Specificity

Unlike adrenergic neuron blockers and ganglionic blockers that enhance angiotensin II vasopressor responses, Guancydine reduces these responses [1]. This unique directional specificity makes Guancydine irreplaceable for investigations examining the intersection of adrenergic and renin-angiotensin systems, where substitution with alternative adrenergic blockers would reverse the experimental outcome and invalidate mechanistic conclusions.

Preclinical Orthostatic Hypotension Liability Screening Reference

In a validated conscious rabbit tilt-table model demonstrating good translational predictability to human clinical observations, Guancydine's orthostatic impairment profile has been quantitatively characterized alongside clonidine, guanethidine, and prazosin [1]. This established benchmarking enables Guancydine to function as a calibrated reference compound in safety pharmacology screening panels designed to predict postural hypotension liability of developmental antihypertensive candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guancydine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.